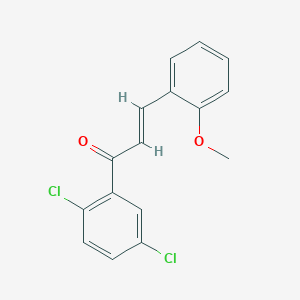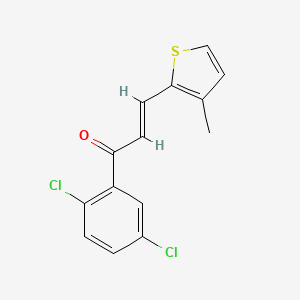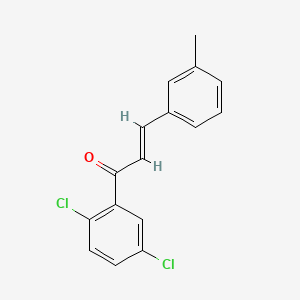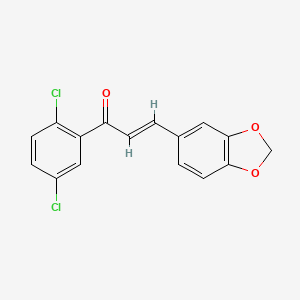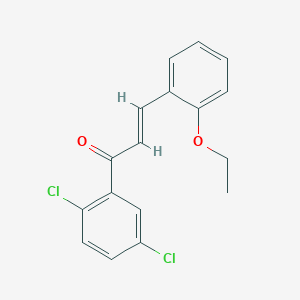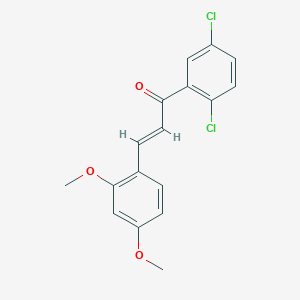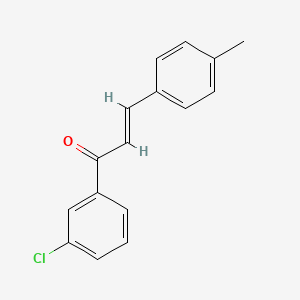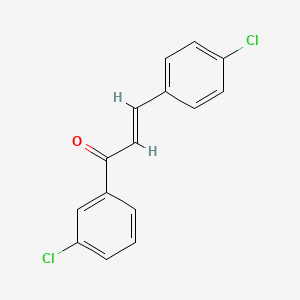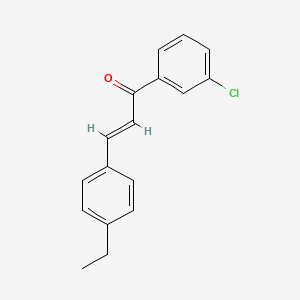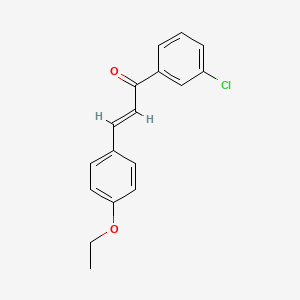
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic compound, commonly referred to as ‘3-chloro-4-ethoxy-phenyl-prop-2-en-1-one’ (CEPPO). It is a relatively new compound, first reported in the literature in 2019. CEPPO has been investigated for its potential applications in a variety of scientific fields, including synthetic chemistry, organic chemistry and pharmacology. In
科学的研究の応用
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. In organic chemistry, it has been used as a starting material in the synthesis of novel compounds and in the synthesis of heterocyclic compounds. In pharmacology, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been investigated for its potential to act as an anti-inflammatory, anti-cancer and anti-diabetic agent. It has also been studied for its potential to be used as a therapeutic agent in the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one acts as an agonist of the PPAR-γ receptor, which is involved in the regulation of inflammation, glucose metabolism, and lipid metabolism. In addition, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to modulate the expression of genes involved in the regulation of inflammatory responses, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to modulate the expression of genes involved in the regulation of inflammatory responses, such as TNF-α and IL-1β. In addition, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to reduce the levels of glucose and cholesterol in the blood, suggesting its potential use as a therapeutic agent for diabetes and other metabolic disorders.
実験室実験の利点と制限
The advantages of using (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in laboratory experiments include its low cost and easy synthesis. In addition, its anti-inflammatory, anti-cancer, and anti-diabetic properties make it an attractive candidate for further research. However, the mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is still not fully understood, and its effects on humans are still unknown. Therefore, further research is needed to fully understand its potential therapeutic applications.
将来の方向性
The potential future directions for (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one research include further investigation of its mechanism of action and its effects on humans. In addition, further research is needed to explore its potential applications in the treatment of diabetes, cancer, and other metabolic disorders. Furthermore, research into the potential synergistic effects of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one with other compounds should be explored. Finally, studies into the potential toxicity of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one should be conducted in order to ensure its safe use in humans.
合成法
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is synthesized through a two-step process. The first step involves the reaction of 3-chlorobenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form a Schiff base. This Schiff base is then reduced to (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one using a reducing agent, such as sodium borohydride. The reaction is carried out in an aqueous solution at a temperature of 60°C for about 4 hours.
特性
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-16-9-6-13(7-10-16)8-11-17(19)14-4-3-5-15(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDLAVOCCZJPL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

